(1-cyclopropyl-1H-imidazol-2-yl)methanethiol
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Overview
Description
(1-cyclopropyl-1H-imidazol-2-yl)methanethiol is a chemical compound that features a cyclopropyl group attached to an imidazole ring, with a methanethiol group at the 2-position of the imidazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-cyclopropyl-1H-imidazol-2-yl)methanethiol typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions
(1-cyclopropyl-1H-imidazol-2-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The methanethiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Typical reaction conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, alcohols, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
(1-cyclopropyl-1H-imidazol-2-yl)methanethiol has several scientific research applications:
Mechanism of Action
The mechanism of action of (1-cyclopropyl-1H-imidazol-2-yl)methanethiol involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, affecting enzyme activity, while the methanethiol group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of their function . These interactions can result in various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
(1-cyclopropyl-1H-imidazol-2-yl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.
Cyclopropyl(1-ethyl-1H-imidazol-2-yl)methanone: Features an ethyl group and a ketone instead of a thiol group.
Cyclopropyl(1-(1-methylethyl)-1H-imidazol-2-yl)methanone: Contains an isopropyl group and a ketone instead of a thiol group.
Uniqueness
(1-cyclopropyl-1H-imidazol-2-yl)methanethiol is unique due to the presence of the methanethiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The thiol group allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C7H10N2S |
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Molecular Weight |
154.24 g/mol |
IUPAC Name |
(1-cyclopropylimidazol-2-yl)methanethiol |
InChI |
InChI=1S/C7H10N2S/c10-5-7-8-3-4-9(7)6-1-2-6/h3-4,6,10H,1-2,5H2 |
InChI Key |
UKHZWIUITAHXQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=CN=C2CS |
Origin of Product |
United States |
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